
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, also known as benzyl salicylate, is an organic compound with the molecular formula C14H12O3. It is a colorless to pale yellow liquid with a pleasant, sweet floral aroma. This compound is commonly used in the fragrance and cosmetic industries due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester is typically synthesized through the esterification of salicylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Salicylic acid+Benzyl alcoholAcid catalystBenzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and benzyl alcohol are mixed with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its soothing properties.
Industry: Widely used in the fragrance and cosmetic industries as a fixative and fragrance ingredient.
作用機序
The mechanism of action of benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester involves its interaction with biological membranes and proteins. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Salicylic acid: A precursor to benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, known for its use in acne treatment.
Benzyl alcohol: Another precursor, used as a solvent and preservative.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Uniqueness
This compound is unique due to its combination of aromatic properties and antimicrobial activity. Its pleasant aroma makes it valuable in the fragrance industry, while its antimicrobial properties make it useful in cosmetic and medicinal applications.
特性
CAS番号 |
190188-27-3 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
benzyl 2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChIキー |
ORGSSPLLJXROKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
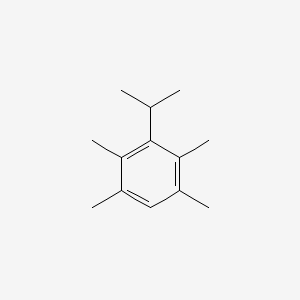
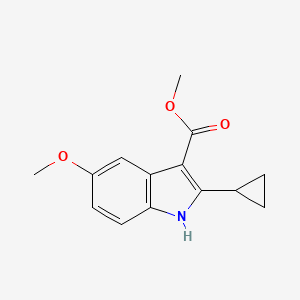
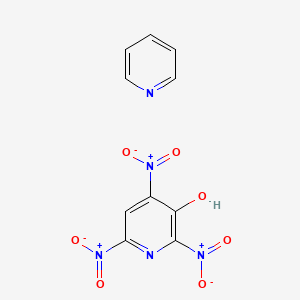
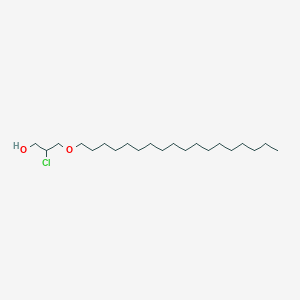
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
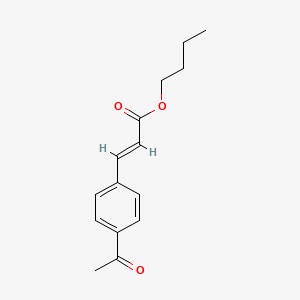
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
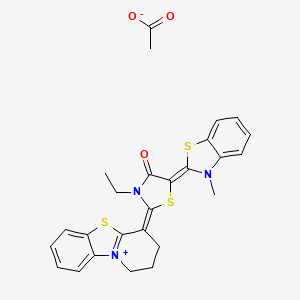
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
